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Compound of Interest

Compound Name: Diisopentyl sulfide

CAS No.: 544-02-5

Cat. No.: B1583518

Get Quote

Introduction
Diisopentyl sulfide (also known as isoamyl sulfide), with the chemical formula C₁₀H₂₂S, is a

thioether that finds applications in various chemical syntheses and as a flavoring agent.[1] Its

structural elucidation and quality control rely heavily on spectroscopic techniques. This guide

provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data of diisopentyl sulfide, offering insights for researchers, scientists, and

professionals in drug development. The document is structured to provide not just the data, but

also the underlying principles and experimental considerations for its acquisition and

interpretation.

Molecular Structure and Symmetry
Understanding the molecular structure is paramount to interpreting its spectroscopic data.

Diisopentyl sulfide is a symmetrical molecule, which significantly simplifies its NMR spectra.

Caption: Predicted ¹H NMR signal correlations for diisopentyl sulfide.
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Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of diisopentyl sulfide in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount

of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ =

0.00 ppm). [2]2. Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure

the instrument is locked onto the deuterium signal of the solvent and properly shimmed to

achieve a homogeneous magnetic field. [3]3. Acquisition Parameters:

Spectrometer Frequency: 300-500 MHz.

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum and perform baseline correction. Integrate the signals

to determine the relative number of protons.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton

decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for diisopentyl sulfide are presented below. These

values are estimated based on data from similar alkyl sulfides and the known effects of

substituents on carbon chemical shifts. [4]
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Carbon Predicted Chemical Shift (δ, ppm)

Cα ~35 - 40

Cβ ~38 - 43

Cγ ~27 - 32

| Cδ | ~22 - 25 |

Interpretation of the ¹³C NMR Spectrum
The symmetry of diisopentyl sulfide results in a simplified ¹³C NMR spectrum with only four

expected signals.

Cα (~35 - 40 ppm): These are the carbons directly bonded to the sulfur atom. The

electronegativity of sulfur causes a downfield shift compared to a typical alkane carbon.

Cβ (~38 - 43 ppm): The chemical shift of these carbons is influenced by their proximity to the

sulfur atom (β-effect).

Cγ (~27 - 32 ppm): This methine carbon is further from the sulfur atom, and its chemical shift

is in the typical range for a methine carbon in an alkyl chain.

Cδ (~22 - 25 ppm): These are the carbons of the four equivalent methyl groups, appearing at

the most upfield position in the spectrum.

To further aid in the assignment of the signals, Distortionless Enhancement by Polarization

Transfer (DEPT) experiments can be performed. A DEPT-135 experiment would show positive

signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment

would only show signals for CH carbons.

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural

abundance of ¹³C. [3]2. Instrument Setup: The setup is similar to that for ¹H NMR, with

locking and shimming performed on the deuterium signal.
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Acquisition Parameters:

Spectrometer Frequency: 75-125 MHz.

Pulse Program: A standard proton-decoupled pulse sequence.

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons,

though none are present in diisopentyl sulfide).

Number of Scans: Several hundred to several thousand scans are typically required to

achieve a good signal-to-noise ratio.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected.

Part 3: Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
The following table lists the predicted characteristic infrared absorption frequencies for

diisopentyl sulfide.

Wavenumber (cm⁻¹) Vibration Intensity

2960-2850 C-H stretch (alkane) Strong

1470-1450 C-H bend (CH₂) Medium

1385-1365 C-H bend (CH₃) Medium

750-600 C-S stretch Weak to Medium
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Interpretation of the IR Spectrum
The IR spectrum of diisopentyl sulfide is expected to be relatively simple, dominated by the

absorptions of the hydrocarbon backbone.

C-H Stretching (2960-2850 cm⁻¹): A strong and complex absorption band in this region is

characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂)

groups in the isopentyl chains. [5]* C-H Bending (1470-1365 cm⁻¹): Medium intensity bands

corresponding to the bending vibrations of the CH₂ and CH₃ groups will be present in this

region.

C-S Stretching (750-600 cm⁻¹): The C-S stretching vibration typically gives rise to a weak to

medium intensity absorption in the fingerprint region of the spectrum. [6]Its identification can

sometimes be challenging due to the presence of other absorptions in this region.

Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of pure diisopentyl sulfide onto a clean, dry salt plate (e.g., NaCl or KBr).

[7] * Place a second salt plate on top of the first to create a thin liquid film between the

plates. [8] * Mount the "sandwich" in the spectrometer's sample holder.

Instrument Setup:

Record a background spectrum of the empty sample compartment to subtract atmospheric

absorptions (e.g., CO₂, H₂O).

Acquisition:

Place the sample holder in the instrument's beam path.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.
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Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for

the identification and characterization of diisopentyl sulfide. The ¹H and ¹³C NMR spectra are

simplified due to the molecule's symmetry, and the key signals can be readily assigned based

on established chemical shift principles. The IR spectrum is dominated by alkane C-H

vibrations, with the characteristic C-S stretch appearing in the fingerprint region. The detailed

experimental protocols provided herein offer a standardized approach for obtaining high-quality

spectroscopic data for this and similar compounds. This comprehensive guide serves as a

valuable resource for scientists and researchers, enabling confident structural verification and

quality assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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